molecular formula C8H6O4 B168817 5,6-Dihydroxybenzofuran-3-one CAS No. 14771-00-7

5,6-Dihydroxybenzofuran-3-one

Cat. No.: B168817
CAS No.: 14771-00-7
M. Wt: 166.13 g/mol
InChI Key: RDRBEUXIJCFHCZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5,6-Dihydroxybenzofuran-3-one is a benzofuran derivative that has been identified as a potential modulator of the Estrogen Receptor alpha (ERα) . ERα is a nuclear receptor that is activated by the hormone estrogen and plays a crucial role in the regulation of gene expression and the growth of cells.

Biochemical Pathways

Benzofuran compounds, including this compound, have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may affect multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential effects on multiple biochemical pathways. For instance, its anti-tumor activity suggests that it may induce apoptosis or inhibit the proliferation of cancer cells . .

Biochemical Analysis

Biochemical Properties

5,6-Dihydroxybenzofuran-3-one has been shown to interact with various enzymes and proteins. For instance, it has been found to non-competitively inhibit prolyl endopeptidase (PEP), a serine protease . The nature of these interactions is non-competitive, meaning that this compound binds to a site other than the active site of the enzyme .

Molecular Mechanism

It has been shown to non-competitively inhibit PEP , suggesting that it may exert its effects at the molecular level through binding interactions with this enzyme, potentially leading to changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroxybenzofuran-3-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For example, the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling provides a useful method for the preparation of benzofuran derivatives . Another method involves the use of microwave-assisted synthesis, which has been shown to be effective in obtaining benzofuran compounds with high yields .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dihydroxybenzofuran-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives .

Scientific Research Applications

Case Studies and Findings

  • Inhibition of Pin1 : Certain derivatives have demonstrated strong inhibitory effects on Pin1, an oncogenic protein involved in multiple cancers. One study reported a compound with an IC50 of 0.874 mM against Pin1, significantly suppressing HCC cell proliferation and enhancing tumor suppressor miRNA biogenesis .
  • Breast Cancer Activity : A series of 2-benzoylbenzofuran derivatives were screened against breast cancer cell lines (MCF-7 and MDA-MB-231). Notably, one compound showed potent activity with an IC50 of 1.287 mM, outperforming standard treatments like cisplatin .
CompoundTarget Cancer TypeIC50 (mM)Mechanism
5aHepatocellular0.874Pin1 Inhibition
11eBreast Cancer1.287Estrogen Receptor Modulation

Hepatitis C Virus (HCV) Inhibition

5,6-Dihydroxybenzofuran-3-one derivatives have also been explored as potential antiviral agents against HCV. One study identified aurone derivatives as effective non-nucleoside inhibitors of HCV RNA-dependent RNA polymerase (RdRp), with some compounds exhibiting low toxicity and moderate efficacy in vitro .

Mechanistic Insights

The mechanism of action involves binding to specific sites on the RdRp enzyme, disrupting viral replication processes. Molecular docking studies have provided insights into how these compounds interact with the enzyme's active sites, indicating favorable binding interactions that could lead to new antiviral therapies .

CompoundTarget VirusEC50 (µM)Mechanism
Aurone 4HCV202RdRp Inhibition
Aurone 12HCV214RdRp Inhibition

Structural Insights and Synthesis

The structural characteristics of this compound play a crucial role in its biological activity. The presence of hydroxyl groups enhances hydrogen bonding capabilities, which can improve binding affinity to biological targets . Recent studies have also focused on synthesizing various derivatives to optimize their pharmacological properties.

Synthesis Techniques

Green synthesis methods have been employed to create aurones and related compounds efficiently while minimizing environmental impact . This approach not only enhances yield but also supports sustainable practices in chemical manufacturing.

Biological Activity

5,6-Dihydroxybenzofuran-3-one (C8H6O4), a benzofuran derivative, has been the subject of extensive research due to its significant biological activities. This compound exhibits a range of pharmacological properties, including anti-tumor , antibacterial , anti-oxidative , and anti-viral effects. Its unique structural features, particularly the hydroxyl groups at positions 5 and 6, contribute to its diverse biological activities and potential therapeutic applications.

Anti-Tumor Activity

Research indicates that this compound possesses notable anti-tumor properties. It has been shown to induce apoptosis in various cancer cell lines and inhibit the proliferation of tumor cells. The mechanism of action may involve modulation of cell signaling pathways related to cell cycle regulation and apoptosis.

Case Study: Apoptosis Induction

In a study examining the effects of this compound on human cancer cells, it was observed that treatment led to a significant increase in apoptotic markers, such as caspase activation and DNA fragmentation. The IC50 value for inducing apoptosis was found to be approximately 10 µM in breast cancer cell lines, suggesting a potent effect at relatively low concentrations .

Antibacterial Properties

The compound also demonstrates antibacterial activity against various pathogenic bacteria. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

This table illustrates the varying susceptibility of different bacterial strains to the compound .

Anti-Oxidative Effects

This compound exhibits strong anti-oxidative properties, which are crucial for protecting cells from oxidative stress. This activity is linked to its ability to scavenge free radicals and enhance cellular antioxidant defenses.

The compound enhances the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing oxidative damage in cells exposed to oxidative stress .

Anti-Viral Activity

Recent studies have highlighted the potential of this compound as an anti-viral agent, particularly against hepatitis C virus (HCV). It acts as an allosteric inhibitor of HCV RNA-dependent RNA polymerase (RdRp), which is essential for viral replication.

Case Study: Inhibition of HCV RdRp

In an enzyme assay evaluating various aurone derivatives, this compound demonstrated an IC50 value of approximately 2.2 µM against HCV RdRp. Molecular docking studies revealed that the compound binds effectively within the active site of the enzyme, forming critical hydrogen bonds that stabilize the interaction .

Properties

IUPAC Name

5,6-dihydroxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-2,9-10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRBEUXIJCFHCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC(=C(C=C2O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80310371
Record name 5,6-Dihydroxy-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14771-00-7
Record name NSC226195
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226195
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6-Dihydroxy-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 5,6-dihydroxybenzofuran-3-one formed?

A1: The research paper describes the formation of a this compound-2-carboxylate radical during the autoxidation of an alkaline solution of (Z)-3-(3,4-dihydroxyphenyl)-2-hydroxypropenoic acid []. While the specific formation mechanism of the non-radical this compound is not discussed, it's plausible that similar oxidative processes could be involved. Further research is needed to confirm the exact mechanism.

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